molecular formula C5H4ClN B14119093 2-Chloropyridine-6-d

2-Chloropyridine-6-d

Cat. No.: B14119093
M. Wt: 114.55 g/mol
InChI Key: OKDGRDCXVWSXDC-QYKNYGDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyridine-6-d is a deuterated derivative of 2-chloropyridine, a halogenated pyridine compound It is characterized by the substitution of a hydrogen atom with a deuterium atom at the sixth position of the pyridine ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloropyridine-6-d involves its interaction with nucleophiles, leading to the formation of various pyridine derivatives. The chlorine atom in the compound is highly reactive and can be readily displaced by nucleophiles, facilitating the synthesis of a wide range of derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4ClN

Molecular Weight

114.55 g/mol

IUPAC Name

2-chloro-6-deuteriopyridine

InChI

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i4D

InChI Key

OKDGRDCXVWSXDC-QYKNYGDISA-N

Isomeric SMILES

[2H]C1=NC(=CC=C1)Cl

Canonical SMILES

C1=CC=NC(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.